5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole
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Overview
Description
5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole typically involves the condensation of an appropriate o-phenylenediamine derivative with a carboxylic acid or its derivatives under acidic or basic conditions. The presence of methoxy and trifluoromethyl groups requires specific reagents and conditions to ensure selective substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis with purification steps such as recrystallization or chromatography to achieve high purity. The choice of solvents, catalysts, and reaction conditions is optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone-like structures.
Reduction: Reduction reactions may target the nitro or carbonyl groups if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the methoxy and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products depend on the specific reactions and conditions but may include various substituted benzimidazole derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole can be used as a building block for more complex molecules, serving as an intermediate in organic synthesis.
Biology
Benzimidazole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicine, benzimidazole derivatives are used in the development of drugs for various diseases. This compound could be explored for its potential therapeutic effects.
Industry
In industry, such compounds can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole would depend on its specific interactions with biological targets. Benzimidazoles often interact with enzymes or receptors, inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzimidazole
- 5,6-Dimethylbenzimidazole
- 2-Trifluoromethylbenzimidazole
Uniqueness
5-Methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole is unique due to the presence of both methoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C10H6F6N2O |
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Molecular Weight |
284.16 g/mol |
IUPAC Name |
5-methoxy-2,6-bis(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H6F6N2O/c1-19-7-3-6-5(2-4(7)9(11,12)13)17-8(18-6)10(14,15)16/h2-3H,1H3,(H,17,18) |
InChI Key |
AOMKVRAOWMUQDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1C(F)(F)F)NC(=N2)C(F)(F)F |
Origin of Product |
United States |
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